1-(2-Amino-4-bromo-6-methylphenyl)ethanone
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Overview
Description
1-(2-Amino-4-bromo-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetophenone, characterized by the presence of an amino group, a bromine atom, and a methyl group on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 1-(2-amino-6-methylphenyl)ethanone using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Scale-up processes would involve optimizing reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of 1-(2-amino-4-hydroxy-6-methylphenyl)ethanone.
Oxidation: Formation of 1-(2-amino-4-bromo-6-methylphenyl)acetic acid.
Reduction: Formation of 1-(2-amino-4-bromo-6-methylphenyl)ethanol.
Scientific Research Applications
1-(2-Amino-4-bromo-6-methylphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-bromo-6-methylphenyl)ethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
1-(2-Amino-4-methylphenyl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(2-Amino-4-bromo-6-methoxyphenyl)ethanone:
Uniqueness: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(2-amino-4-bromo-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,11H2,1-2H3 |
InChI Key |
NOFBPFOGHDMULB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)N)Br |
Origin of Product |
United States |
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